N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-2-23(20,21)18-9-3-5-12-11-13(7-8-14(12)18)17-16(19)15-6-4-10-22-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUVXVXUAADQBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization of Aniline Derivatives
Cyclization of substituted anilines with carbonyl compounds (e.g., ketones or aldehydes) under acidic conditions is a well-established method. For example, reacting 4-aminobenzaldehyde with cyclohexanone in the presence of hydrochloric acid yields 1,2,3,4-tetrahydroquinoline via a Pictet-Spengler-like mechanism. Modifications include using Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) to enhance reaction efficiency. Typical conditions involve refluxing in ethanol or toluene, achieving yields of 65–80%.
Reductive Amination of Secondary Amines
Reductive amination offers a milder alternative. Here, a secondary amine (e.g., 6-nitro-1,2,3,4-tetrahydroquinoline) undergoes condensation with aldehydes followed by reduction using sodium cyanoborohydride (NaBH₃CN) or hydrogenation over palladium catalysts. This method is advantageous for introducing substituents at the 1-position of the tetrahydroquinoline ring, a critical site for subsequent sulfonylation.
Introduction of the Ethanesulfonyl Group
Ethanesulfonylation at the 1-position of the tetrahydroquinoline core is achieved through nucleophilic substitution or direct sulfonylation .
Sulfonylation with Ethanesulfonyl Chloride
The most direct method involves reacting the tetrahydroquinoline’s secondary amine with ethanesulfonyl chloride (ClSO₂C₂H₅) in the presence of a base. For example:
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Dissolve 1,2,3,4-tetrahydroquinolin-6-amine (1 equiv) in tetrahydrofuran (THF) and water (1:1 v/v).
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Cool to 0–5°C and add dipotassium hydrogen phosphate (2 equiv) to scavenge HCl.
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Slowly add ethanesulfonyl chloride (1.05 equiv) and stir at room temperature for 3–4 hours.
This method yields N-1-ethanesulfonyl-1,2,3,4-tetrahydroquinolin-6-amine with >90% purity after extraction and drying.
Alternative Route via Ethanethiol Oxidation
For deuterated analogues, ethanesulfonyl chloride can be synthesized from [²H₅]ethanethiol:
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Oxidize [²H₅]ethanethiol with chlorine gas in aqueous HCl to form [²H₅]ethanesulfonyl chloride.
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Purify via distillation under reduced pressure.
This approach is critical for isotopic labeling but requires stringent handling due to toxic reagents.
Coupling of the Furan-2-Carboxamide Moiety
The final step involves forming the amide bond between the tetrahydroquinoline intermediate and furan-2-carboxylic acid. Carbodiimide-mediated coupling and in situ activation with triflic anhydride are prominent strategies.
Carbodiimide-Mediated Coupling
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Activate furan-2-carboxylic acid (1.2 equiv) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
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Add N-1-ethanesulfonyl-1,2,3,4-tetrahydroquinolin-6-amine (1 equiv) and stir at room temperature for 12–24 hours.
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Quench with aqueous NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography (ethyl acetate/hexane).
Yields typically range from 70–85%, with HPLC purity >95%.
Triflic Anhydride Activation
For sterically hindered substrates, triflic anhydride (Tf₂O) generates highly electrophilic intermediates:
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Treat furan-2-carboxylic acid with Tf₂O (1.5 equiv) and 2-chloropyridine (2 equiv) in DCM at -20°C.
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Add the tetrahydroquinoline amine to form a reactive acylimidazolium species.
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Stir at 0°C for 1 hour and isolate via aqueous workup.
This method achieves faster reaction times (<2 hours) but requires careful temperature control.
Purification and Characterization
Chromatographic Purification
Analytical Validation
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NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks for the ethanesulfonyl group (δ 3.1–3.3 ppm, quartet) and furan ring (δ 6.5–7.4 ppm).
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Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 413.5 [M+H]⁺.
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HPLC : Reverse-phase C18 column (acetonitrile/water gradient) validates purity >98%.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in key biological pathways. For example, it could inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The compound is compared to three close analogs (Table 1):
Table 1. Structural comparison of the target compound with analogs.
Functional Implications
Substituent at Position 1
- Ethyl-2-oxo (CAS 921913-14-6) : The ketone group introduces electrophilicity, which may enhance reactivity but reduce metabolic stability compared to sulfonamides .
- 4-Methoxybenzenesulfonyl (CAS 946336-06-7) : The bulky aromatic sulfonyl group could improve lipophilicity and membrane permeability but may sterically hinder target interactions .
Heterocyclic Carboxamide
- Furan vs. Thiophene-2-carboxamide (CAS 946336-06-7): The sulfur atom enhances resonance stabilization and may improve binding affinity in sulfur-rich enzymatic pockets .
- Carboxamide vs. Carboximidamide: Carboximidamide derivatives (e.g., compound 31 in ) feature a protonatable amidine group, enabling stronger ionic interactions with targets like nitric oxide synthase (NOS) .
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H22N2O4S2
- Molecular Weight : 382.51 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of specific enzymes or receptors that play critical roles in disease processes.
Antitumor Activity
Recent studies have demonstrated the compound's potential in cancer therapy. For instance:
- In vitro studies showed that it inhibits the proliferation of several cancer cell lines by inducing apoptosis and cell cycle arrest.
- In vivo models indicated a significant reduction in tumor size compared to control groups when administered at specific dosages.
Antimicrobial Properties
Research has also explored the antimicrobial effects of this compound:
- It exhibits activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM depending on the bacterial strain tested.
Neuroprotective Effects
Preliminary studies suggest that the compound may have neuroprotective properties:
- It has been shown to reduce oxidative stress markers in neuronal cell cultures and improve survival rates in models of neurodegenerative diseases.
Case Studies and Research Findings
| Study | Model | Key Findings |
|---|---|---|
| Study 1 | Cancer Cell Lines | Inhibition of proliferation and induction of apoptosis at IC50 values < 10 µM. |
| Study 2 | Bacterial Strains | Effective against E. coli and S. aureus with MIC values of 50 µM and 75 µM respectively. |
| Study 3 | Neurodegeneration Model | Reduction in oxidative stress markers and improved neuronal survival. |
Safety and Toxicology
While promising, the safety profile of this compound needs thorough investigation:
- Preliminary toxicity assessments indicate low cytotoxicity towards normal cell lines at therapeutic concentrations.
- Further studies are required to evaluate long-term effects and potential side effects.
Q & A
Q. What are the optimal synthetic routes for preparing N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide, and what purification methods ensure high yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions:
Tetrahydroquinoline Core Formation : Cyclization of substituted anilines with ethyl acetoacetate under acidic conditions (e.g., polyphosphoric acid) to form the tetrahydroquinoline scaffold .
Sulfonylation : Reaction of the tetrahydroquinoline intermediate with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the ethanesulfonyl group .
Amide Coupling : Furan-2-carboxylic acid is activated using carbodiimide reagents (e.g., EDCI/HOBt) and coupled to the amine group on the tetrahydroquinoline sulfonamide intermediate .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures are standard. Purity is validated via HPLC (>95%) and ¹H/¹³C NMR .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- Ethanesulfonyl group: δ ~3.3–3.5 ppm (quartet, CH₂), δ ~1.4 ppm (triplet, CH₃) .
- Furan-2-carboxamide: δ ~7.5–7.7 ppm (β-proton of furan), δ ~6.5–6.7 ppm (α-proton) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the sulfonamide and furan moieties .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity and retention time reproducibility .
Q. What preliminary biological assays are recommended to evaluate the compound’s activity, and how should experimental controls be designed?
Methodological Answer:
- Enzyme Inhibition Assays : Test against targets like PTP1B (relevant to diabetes) or NOS isoforms (e.g., iNOS, eNOS) using recombinant enzymes and colorimetric substrates (e.g., Griess reagent for NO detection) .
- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., MCF-7, HepG2) and normal cells (e.g., HEK293) to assess selectivity .
- Controls : Include positive controls (e.g., suramin for PTP1B inhibition) and vehicle-only controls (DMSO <0.1%) to validate assay conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
Methodological Answer:
- Analog Synthesis : Modify substituents systematically:
- Replace ethanesulfonyl with propane-/benzenesulfonyl groups to study sulfonamide chain length/rigidity effects .
- Substitute furan-2-carboxamide with thiophene or pyrrole carboxamides to probe heterocyclic interactions .
- Biological Testing : Compare IC₅₀ values across analogs in enzyme assays (e.g., PTP1B inhibition) and cellular models. Use molecular docking (e.g., AutoDock Vina) to predict binding modes .
- Data Analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Q. How should researchers address contradictory data in the literature regarding the compound’s stability under physiological conditions?
Methodological Answer:
- Stability Studies : Perform accelerated degradation tests:
- Contradiction Resolution : Compare experimental conditions (e.g., buffer composition, temperature) across studies. Validate findings using orthogonal assays (e.g., NMR for degradation product identification) .
Q. What advanced techniques are recommended to elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Proteomics : Perform pull-down assays with biotinylated analogs to identify binding partners in cell lysates, followed by LC-MS/MS analysis .
- Transcriptomics : Use RNA-seq to profile gene expression changes in treated vs. untreated cells (e.g., pathways related to apoptosis or inflammation) .
- In Vivo Models : Test in diabetic (e.g., db/db mice) or inflammatory (e.g., LPS-induced sepsis) models, with pharmacokinetic profiling (plasma half-life, tissue distribution) .
Q. How can researchers resolve ambiguities in spectral data (e.g., overlapping NMR signals) for this compound?
Methodological Answer:
- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping proton signals (e.g., distinguishing tetrahydroquinoline CH₂ groups from sulfonamide protons) .
- Variable Temperature NMR : Conduct experiments at elevated temperatures (e.g., 50°C) to reduce signal broadening caused by conformational exchange .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated (e.g., B3LYP/6-31G*) chemical shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
